2-Fluoro-4-methylbenzonitrile physical and chemical properties
2-Fluoro-4-methylbenzonitrile physical and chemical properties
An In-depth Technical Guide to 2-Fluoro-4-methylbenzonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Fluoro-4-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It includes detailed data, experimental protocols, and safety information to support advanced research and development applications.
Core Physical and Chemical Properties
2-Fluoro-4-methylbenzonitrile is a substituted aromatic compound recognized for its unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[1] Its stability and compatibility with diverse reaction conditions facilitate efficient synthetic processes.[2] The presence of the fluorine atom is particularly significant, as fluorination is a common strategy to enhance the pharmacokinetic properties of drug candidates.[2]
Table 1: Physical and Chemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆FN | [2][3] |
| Molecular Weight | 135.14 g/mol | [2][3] |
| Melting Point | 51 - 55 °C | [2][4] |
| Appearance | White to orange to green powder/crystal | [2][4] |
| Purity | ≥98% (GC) | [2][4] |
| Storage Conditions | 2 - 8 °C | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 85070-67-3 | [2][3] |
| IUPAC Name | 2-fluoro-4-methylbenzonitrile | [3] |
| Synonyms | 2-Fluoro-p-tolunitrile, 4-Cyano-3-fluorotoluene | [2][3][4] |
| PubChem CID | 2778443 | [2][3] |
| MDL Number | MFCD03094311 | [2][3] |
| InChIKey | WCGNLBCJPBKXCN-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(=C(C=C1)C#N)F | [3] |
Applications in Synthesis
This compound is a versatile intermediate primarily utilized in the research and development of:
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Pharmaceuticals: It serves as a crucial precursor in the synthesis of various therapeutic agents, notably in the development of anti-cancer and anti-inflammatory drugs.[2]
-
Agrochemicals: It is used in the formulation of herbicides and pesticides, contributing to improved crop protection.[2]
The logical flow of its application as a synthetic intermediate is visualized below.
Experimental Protocols & Reactivity
Synthesis Protocol: Palladium-Catalyzed Cyanation
A common method for the synthesis of 2-Fluoro-4-methylbenzonitrile involves a palladium-catalyzed cyanation reaction.
Reaction: 4-bromo-3-fluorotoluene + Zn(CN)₂ → 2-Fluoro-4-methylbenzonitrile
Methodology:
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Deoxygenation: A solution of 4-bromo-3-fluorotoluene (25.0 g, 132 mmol) in N,N-Dimethylformamide (DMF, 500 mL) is deoxygenated.[5]
-
Addition of Reagents: Zinc cyanide (Zn(CN)₂, 10.1 g, 86 mmol) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 15 g, 13 mmol) are added to the solution.[5]
-
Reaction Conditions: The mixture is stirred at 100°C for 18 hours.[5]
-
Work-up: After cooling to room temperature, the solution is poured into toluene (1 L) and washed with 30% aqueous ammonia.[5] The organic layer is then separated, dried, and concentrated to yield the product.
The workflow for this synthesis is illustrated in the diagram below.
Spectroscopic Analysis
While specific spectra for this compound are not publicly available, its structure allows for predictable spectroscopic signatures.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the sharp, intense absorption peak for the nitrile (C≡N) triple bond stretch. For aromatic nitriles, this peak typically appears in the 2240–2220 cm⁻¹ region due to conjugation with the benzene ring.[6] Other expected peaks include C-H stretches from the methyl group and the aromatic ring, C=C aromatic ring stretches, and a C-F stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and a singlet for the methyl (CH₃) protons. The aromatic signals would exhibit splitting patterns (coupling) influenced by both the adjacent protons and the fluorine atom.
-
¹³C NMR: The carbon NMR would display signals for the nitrile carbon, the methyl carbon, and the six aromatic carbons. The carbons bonded to or near the fluorine atom will show C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, with coupling to nearby aromatic protons.
-
Safety and Handling
2-Fluoro-4-methylbenzonitrile is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [3][7] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. | [3][7] |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. | [4][7] |
| Skin Irritation | H315 | Causes skin irritation. | [3][7] |
| Eye Irritation | H319 | Causes serious eye irritation. | [7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. | [7][8] |
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Wash hands and skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[4][7]
-
Storage: Store locked up in a well-ventilated place.[7] Keep the container tightly closed.[7][8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[4][7]
References
- 1. CAS 147754-12-9: 4-Fluoro-2-methylbenzonitrile [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-methylbenzonitrile | 85070-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Synthesis routes of 2-Fluoro-4-methylbenzonitrile [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
